Phenyl 4-(1H-indol-3-yl)butanoate
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Overview
Description
Phenyl 4-(1H-indol-3-yl)butanoate is an organic compound that belongs to the class of indole derivatives Indole is an aromatic heterocyclic compound that is widely found in nature, particularly in plants and microorganisms The indole structure is a core component in many biologically active molecules, including neurotransmitters, hormones, and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-(1H-indol-3-yl)butanoic acid with phenol. One common method involves dissolving 4-(1H-indol-3-yl)butanoic acid in absolute ethanol and adding a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: 4-(1H-indol-3-yl)butanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Phenyl 4-(1H-indol-3-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Phenyl 4-(1H-indol-3-yl)butanoate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Phenyl 4-(1H-indol-3-yl)butanoate can be compared with other indole derivatives such as:
- 4-(1H-indol-3-yl)butanoic acid
- Ethyl 4-(1H-indol-3-yl)butanoate
- 4-(1H-indol-3-yl)butanohydrazide
Uniqueness: this compound is unique due to the presence of both the indole ring and the phenyl ester group, which confer distinct chemical and biological properties.
Properties
CAS No. |
72218-92-9 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
phenyl 4-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C18H17NO2/c20-18(21-15-8-2-1-3-9-15)12-6-7-14-13-19-17-11-5-4-10-16(14)17/h1-5,8-11,13,19H,6-7,12H2 |
InChI Key |
WUTNWRFXQFLANS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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